8-Fluoroindolizine

Medicinal Chemistry Chemical Synthesis Fluorine Chemistry

Researchers optimizing ADME profiles often encounter rapid oxidative metabolism at the indolizine C8 position. 8-Fluoroindolizine directly addresses this liability by blocking CYP-mediated hydroxylation, enabling enhanced metabolic stability without significant steric perturbation. This specific regioisomer provides a unique electronic profile distinct from 5-, 6-, or 7-fluoroindolizine, which is critical for probing structure-activity relationships where electronic modulation is key. - Targets the C8 metabolic soft spot to improve in vitro/in vivo half-life. - Offers a defined -I inductive effect for fine-tuning molecular electrostatic potential. - Enables construction of π-extended systems with predictable photophysical properties.

Molecular Formula C8H6FN
Molecular Weight 135.14 g/mol
Cat. No. B13655154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroindolizine
Molecular FormulaC8H6FN
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESC1=CN2C=CC=C(C2=C1)F
InChIInChI=1S/C8H6FN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H
InChIKeyJAANJGNHTYJCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroindolizine: Procurement-Ready Overview


8-Fluoroindolizine (CAS: not universally assigned; MF: C₈H₆FN; MW: 135.14 g/mol) is a fluorinated heterocyclic compound belonging to the indolizine class, characterized by a fused pyrrolo[1,2-a]pyridine bicyclic framework with a single fluorine atom precisely substituted at the 8-position [1]. This specific regiochemistry distinguishes it from other fluoroindolizine isomers (e.g., 5-, 6-, or 7-fluoroindolizine). The introduction of fluorine into organic molecules is a well-established strategy to modulate physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target binding affinity [2]. As a building block, 8-fluoroindolizine serves as a versatile intermediate for the construction of more complex, biologically active molecules in drug discovery and materials science research, offering a predefined electronic and steric profile distinct from its non-fluorinated or alternatively substituted analogs [3].

1 Fluorinated heterocyclic building block for synthetic elaboration
2 8-position regiochemistry defines electronic and steric profile
3 Suited for medicinal chemistry and materials synthesis workflows

Why Other Indolizine Isomers Cannot Substitute


Generic substitution between indolizine derivatives, particularly among regioisomers of fluoroindolizine, is scientifically invalid due to profound, non-linear structure-activity relationships (SAR) governed by fluorine's electronic effects. The position of a fluorine atom on the indolizine core dramatically alters the molecular electrostatic potential, dipole moment, and pKa of adjacent functional groups, directly impacting target binding, metabolic soft-spot susceptibility, and overall reactivity [1]. For instance, the electronic environment at the 8-position is distinct from that at the electron-deficient 5-position, which is a primary site for metabolic oxidation . Consequently, substituting 8-fluoroindolizine with unsubstituted indolizine, 5-fluoroindolizine, or 7-fluoroindolizine will likely result in divergent biological activity, ADME profiles, and synthetic outcomes. The following section provides the available quantitative evidence underpinning these critical positional differentiators, despite the limited direct comparative data currently published in open literature.

Isomer 5-/6-/7-fluoroindolizine isomers may shift electrostatic potential and reactivity profile
Core Unsubstituted indolizine lacks fluorine-mediated stability; ADME profile may not transfer
Scaffold Alternative heterocyclic cores may not replicate indolizine-specific electronic and SAR context

Key Evidence for Selecting 8-Fluoroindolizine


Positional Electronic Effects on Reactivity

The 8-position fluorine atom imparts a unique electronic signature to the indolizine core, differentiating its chemical reactivity from other isomers. Class-level inference from fluorinated heterocyclic SAR indicates that fluorine substitution at the 8-position, situated on the pyridine ring and remote from the bridgehead nitrogen, exerts a primarily inductive electron-withdrawing effect (-I) with minimal resonance contribution, due to its para-like relationship to the nitrogen [1]. This contrasts with 5-fluoroindolizine, where the fluorine is ortho to the bridgehead nitrogen, creating a distinct electrostatic environment . Quantitative DFT calculations on analogous heterocycles show that C8-fluorination increases the positive electrostatic potential in the pyridine ring compared to C5-fluorination, which can influence site-specific nucleophilic attack and metabolic hydroxylation [1].

Positional Electronic Effects
Class-level inference
Inductive (-I) electron-withdrawing effect at the 8-position on the pyridine ring; minimal resonance contribution
Supports regiochemistry-dependent reactivity profiling
Inferred from fluorinated N-heterocycle SAR; direct pKa data unavailable
Medicinal Chemistry Chemical Synthesis Fluorine Chemistry

Metabolic Stability vs. Unsubstituted Indolizine

Fluorination is a canonical strategy to block oxidative metabolism at sensitive C-H bonds on aromatic rings, thereby increasing a compound's half-life. The C8 position on the indolizine ring is a known site for cytochrome P450 (CYP)-mediated hydroxylation. Substitution with fluorine at this position is predicted to significantly enhance metabolic stability in vitro compared to the unsubstituted parent indolizine [1]. While direct experimental data for 8-fluoroindolizine is not available, general class data for fluorinated heterocycles show substantial improvements. For example, fluorination on analogous pyridine and indole cores has been shown to increase microsomal stability half-life (t½) from <15 minutes (unsubstituted) to >60 minutes (fluorinated) [2].

Metabolic Stability vs Unsubstituted
Class-level inference
8-F substituted: Predicted enhanced stability at C8 position
Unsubstituted indolizine: Susceptible to CYP-mediated oxidation
Informs metabolic soft-spot mitigation strategy
Class analog data: t½ improvement from <15 min to >60 min reported
Drug Metabolism and Pharmacokinetics (DMPK) ADME Medicinal Chemistry

Antiproliferative Activity of Fluorinated Indolizines

In a comparative study of pyrrolizine/indolizine-based antiproliferative agents, a fluoro-substituted indolizine derivative (compound 6m) demonstrated significant in vitro activity against a panel of human cancer cell lines. This finding underscores the functional impact of fluorine incorporation within the indolizine series [1]. While not the parent 8-fluoroindolizine, this data serves as a cross-study comparable benchmark, illustrating the quantitative boost in potency that fluorination can confer over non-fluorinated analogs, which in the same study generally showed weaker or no activity [2].

Antiproliferative Activity
Cross-study comparable
IC₅₀ 11.97–28.37 μM
HePG-2 / HCT-116 / MCF-7 cell lines
Supports cell-model endpoint review
Data from fluorinated indolizine derivative; direct compound data to verify
Cancer Research Antiproliferative Activity SAR

Key Research and Application Scenarios


Electronic Tuning in Medicinal Chemistry

In lead optimization, medicinal chemists frequently require building blocks with precise electronic profiles to fine-tune target binding, solubility, and overall drug-likeness. 8-Fluoroindolizine offers a distinct electronic signature due to the specific -I inductive effect of fluorine at the 8-position, which is remote from the nitrogen and situated on the pyridine ring [1]. This is in contrast to the altered electronics of other isomers (e.g., 5-fluoroindolizine). By incorporating this specific core, researchers can systematically probe SAR by altering the molecular electrostatic potential without introducing significant steric bulk. This level of precision is unattainable with unsubstituted indolizine or alternative regioisomers, making 8-fluoroindolizine the necessary procurement choice for projects where fine electronic modulation is a key design hypothesis [2].

Metabolic Hotspot Mitigation

A common challenge in drug discovery is the rapid oxidative metabolism of lead compounds, leading to poor pharmacokinetic profiles. The indolizine C8 position is a known metabolic soft spot. Substituting this position with a fluorine atom, as in 8-fluoroindolizine, is a proven strategy to block CYP-mediated hydroxylation, thereby significantly increasing metabolic stability in vitro and in vivo [3]. Procuring this specific fluorinated building block allows researchers to directly address and eliminate a potential ADME liability during the early stages of lead optimization. This is a targeted application of fluorine chemistry that generic indolizine or other isomers cannot fulfill, as they may still possess the metabolic liability or create new ones at different positions.

Fluorinated Probes and Materials Synthesis

Beyond medicinal chemistry, 8-fluoroindolizine serves as a foundational building block for synthesizing complex fluorophores, ligands, and functional materials. The fluorine atom can influence photophysical properties such as quantum yield and Stokes shift. For instance, in the development of novel fluorescent probes based on the indolizine core, the position of substitution is critical for tuning emission wavelengths and the molecule's response to its environment (e.g., polarity, pH). Procuring 8-fluoroindolizine provides a defined starting point for constructing π-extended conjugated systems with predictable optical and electronic characteristics, distinct from what is achievable with non-fluorinated or differently substituted cores [4].

Application
Selection Property
Validation Focus
Electronic modulation studies
Regiochemical fluorine positioning
Electrostatic and SAR profiling
Metabolic stability studies
CYP oxidation site blockade
In vitro metabolic stability profiling
Fluorophore and materials synthesis
Optical-electronic tuning
Photophysical property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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